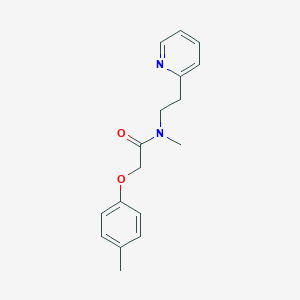![molecular formula C24H32N2O3 B247333 1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B247333.png)
1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide is a chemical compound that belongs to the piperidine class of compounds. It is commonly referred to as U-47700 or Pink. It is a synthetic opioid that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mécanisme D'action
U-47700 acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It has a high affinity for this receptor, which results in potent analgesic effects. It also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
U-47700 has been shown to have potent analgesic effects in animal models, and has been studied for its potential use as a pain medication. It has also been shown to have sedative effects, and can cause respiratory depression at high doses. It has been shown to have lower abuse potential than other opioids, but can still be addictive and lead to dependence.
Avantages Et Limitations Des Expériences En Laboratoire
U-47700 has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. Its potent analgesic effects make it a useful tool for studying pain pathways and developing new pain medications. However, its potential for addiction and dependence make it a challenging compound to work with in the lab.
Orientations Futures
There are several future directions for research on U-47700. One area of research is the development of new pain medications based on its structure and mechanism of action. Another area of research is the development of medications to treat opioid addiction, which could potentially include U-47700 as a component. Additionally, further research is needed to understand the long-term effects of U-47700 use, including its potential for addiction and dependence.
Méthodes De Synthèse
The synthesis of U-47700 involves the condensation of 3,4-dimethoxyphenethylamine with benzaldehyde to form N-benzyl-3,4-dimethoxyphenethylamine. This compound is then reacted with N-methylpiperidine-3-carboxylic acid chloride to form U-47700.
Applications De Recherche Scientifique
U-47700 has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. It has been shown to have potent analgesic effects in animal models, and has been studied for its potential use as a pain medication. It has also been studied for its potential use in treating opioid addiction, as it has been shown to have lower abuse potential than other opioids.
Propriétés
Formule moléculaire |
C24H32N2O3 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C24H32N2O3/c1-25(15-13-19-11-12-22(28-2)23(16-19)29-3)24(27)21-10-7-14-26(18-21)17-20-8-5-4-6-9-20/h4-6,8-9,11-12,16,21H,7,10,13-15,17-18H2,1-3H3 |
Clé InChI |
NCIABWFZLZTAJL-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C2CCCN(C2)CC3=CC=CC=C3 |
SMILES canonique |
CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C2CCCN(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)